LOXL2 Inhibitory Potency: 2-Methoxy vs. 2-Chloro Substituted 4-Pyridinemethanamine
In a direct head-to-head enzymatic assay under identical conditions, 1-(2-methoxypyridin-4-yl)methanamine (free base) exhibits an IC50 of 1.18 µM against recombinant human LOXL2 protein, compared to the 2-chloro analog (1-(2-chloropyridin-4-yl)methanamine) which shows an IC50 of 0.126 µM [1]. This represents a 9.4-fold difference in potency between the two compounds, with the chloro derivative being more potent. This quantitative data enables researchers to select the appropriate substitution pattern based on desired potency windows in LOXL2 inhibitor optimization programs.
| Evidence Dimension | LOXL2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.18 µM |
| Comparator Or Baseline | 1-(2-chloropyridin-4-yl)methanamine: 0.126 µM |
| Quantified Difference | 9.4-fold (chloro more potent) |
| Conditions | LOXL2 protein, pH 8.0, 37°C, Homo sapiens |
Why This Matters
The methoxy analog provides a specific IC50 value (1.18 µM) that serves as a defined reference point for SAR studies, whereas the chloro analog is ~9-fold more potent; researchers requiring this exact potency window for target validation or lead optimization must procure the methoxy derivative specifically.
- [1] BRENDA Enzyme Database. IC50 values for LOXL2 protein (Homo sapiens) at pH 8.0 and 37°C. Reference ID: 741494. Data from Hutchinson et al., ACS Med. Chem. Lett. 2017, 8, 423-427. View Source
